(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL (1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17487561
InChI: InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1
SMILES:
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol

(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17487561

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL -

Specification

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
IUPAC Name (1R,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1
Standard InChI Key SPOJJXMJIBJMRN-XVKPBYJWSA-N
Isomeric SMILES CC1=C(C=CC(=C1)F)[C@H]([C@H](C)O)N
Canonical SMILES CC1=C(C=CC(=C1)F)C(C(C)O)N

Introduction

Structural Characteristics and Molecular Composition

(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL belongs to the class of substituted phenylpropanolamines. Its structure features:

  • A phenyl ring substituted with fluorine at the 4-position and methyl at the 2-position.

  • A propan-2-ol backbone with amino and hydroxyl groups at the 1- and 2-positions, respectively.

  • Chiral centers at C1 and C2, conferring distinct stereochemical properties.

Table 1: Molecular Properties of (1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL

PropertyValue
Molecular FormulaC₁₀H₁₄FNO
Molecular Weight183.22 g/mol
IUPAC Name(1R,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol
SMILESCC1=C(C=CC(=C1)F)C@HN
CAS Number1932515-74-6

The fluorine atom’s electronegativity and the methyl group’s steric effects influence the compound’s reactivity and interactions with biological targets.

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s functional groups enable diverse reactions:

  • Amino Group: Participates in acylations, alkylations, and Schiff base formations.

  • Hydroxyl Group: Engages in esterifications and etherifications.

  • Fluorinated Aromatic Ring: Undergoes electrophilic substitution at the meta position due to fluorine’s deactivating effect.

Physicochemical Properties

Key properties inferred from structural analogs include:

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity.

  • Melting Point: Estimated 120–140°C, based on similar fluorinated compounds.

  • Stability: Sensitive to oxidative conditions; storage under inert gas recommended .

Biological Activities and Mechanistic Insights

Receptor Interactions

The fluorine atom enhances binding affinity to enzymes and receptors by forming polar interactions with active-site residues. For example, fluorinated analogs of phenylpropanolamines exhibit activity against:

  • Adrenergic receptors: Modulating cardiovascular and respiratory functions.

  • Monoamine transporters: Influencing neurotransmitter reuptake.

Comparative Analysis with Structural Analogs

Table 2: Impact of Substituent Positioning on Biological Activity

CompoundSubstituentsKey Activity
(1R,2S)-1-Amino-1-(3-fluoro-4-methylphenyl)propan-2-ol3-F, 4-CH₃Enhanced metabolic stability
(1R,2S)-2-Amino-1-(2-fluoro-4-methylphenyl)-1-propanol 2-F, 4-CH₃Reduced CNS penetration
Target Compound4-F, 2-CH₃Predicted high receptor selectivity

The 4-fluoro-2-methyl substitution in the target compound likely optimizes steric and electronic interactions compared to analogs, potentially improving target selectivity .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for:

  • Chiral Ligands: In asymmetric catalysis.

  • Prodrugs: Functionalization of the hydroxyl group for controlled release.

Material Science

Fluorinated amino alcohols are explored as:

  • Ionic Liquid Components: Due to their polarity and thermal stability.

  • Polymer Modifiers: Enhancing material rigidity .

Future Perspectives and Research Directions

  • Stereoselective Synthesis: Developing cost-effective methods for large-scale production.

  • Target Validation: Screening against disease-relevant targets (e.g., kinases, GPCRs).

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize efficacy .

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